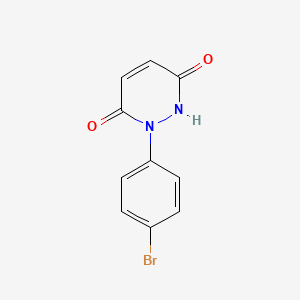![molecular formula C18H21NO2 B5126056 1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, commonly known as DDE, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. DDE is a derivative of the natural compound curcumin, which is found in turmeric and has been used for centuries in traditional medicine. The synthesis method of DDE is complex and involves several steps, but the resulting compound has shown promise in a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of DDE is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and progression. DDE may also work by inducing oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
DDE has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, DDE has been shown to have anti-inflammatory effects and may help to reduce the risk of cardiovascular disease. DDE has also been studied for its potential use in the treatment of diabetes, as it may help to regulate blood sugar levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DDE is its versatility in scientific research applications. DDE has been shown to have potential in a variety of areas, including cancer treatment, neuroprotection, and anti-inflammatory effects. However, one of the limitations of DDE is its complex synthesis method, which can make it difficult and expensive to produce in large quantities for use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on DDE. One area of interest is in the development of new cancer treatments that incorporate DDE or other curcumin derivatives. DDE may also have potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DDE and its potential effects on other physiological systems.
Métodos De Síntesis
The synthesis of DDE involves the reaction of curcumin with a series of reagents, including 2,4-dimethylphenylhydrazine, acetic anhydride, and ethyl acetate. The reaction is carried out under carefully controlled conditions to ensure high yield and purity of the final product. DDE has been synthesized using a variety of methods, including microwave-assisted synthesis and solid-phase synthesis.
Aplicaciones Científicas De Investigación
DDE has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. DDE has been shown to have anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DDE has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects and may help to prevent the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
1-[4-acetyl-1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-10-7-8-16(11(2)9-10)19-12(3)17(14(5)20)18(13(19)4)15(6)21/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISHTEYJVYTZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5125985.png)

![2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B5125997.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)
![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)

